

spectroscopic data for (3-Bromoprop-1-en-2-yl)benzene NMR

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromoprop-1-en-2-yl)benzene

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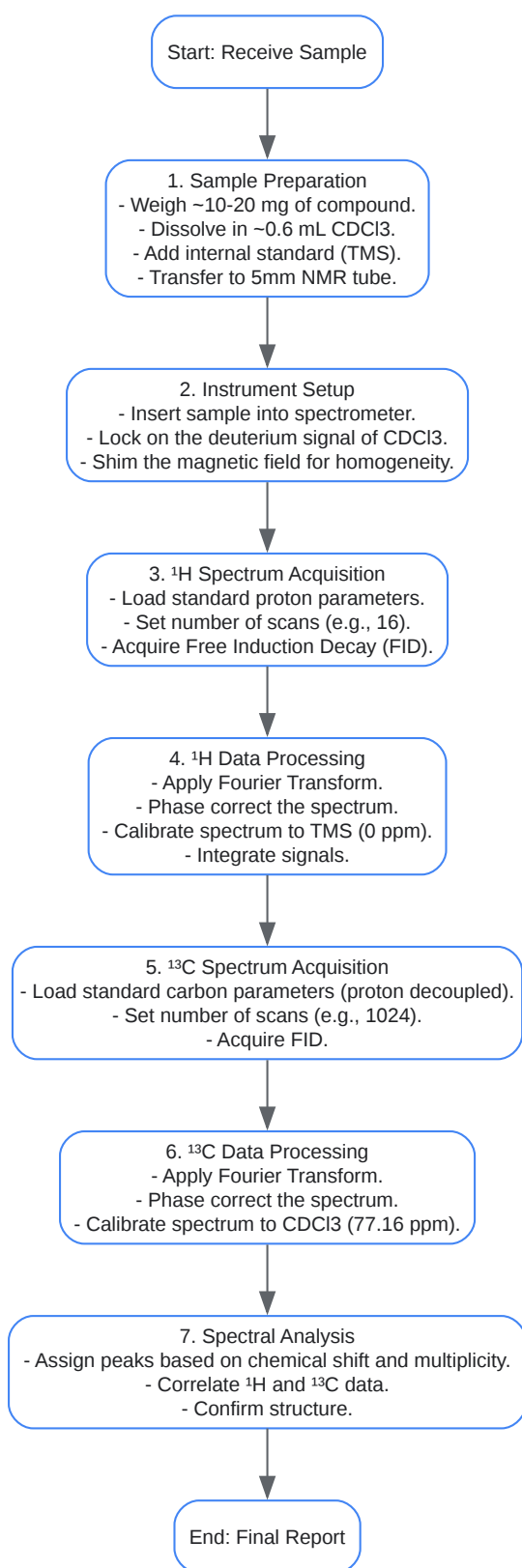
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of **(3-Bromoprop-1-en-2-yl)benzene**

Abstract

(3-Bromoprop-1-en-2-yl)benzene, also known as 2-phenylallyl bromide, is a valuable intermediate in organic synthesis. Its utility in drug development and materials science necessitates unambiguous structural confirmation and purity assessment, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the principal analytical tool. This technical guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **(3-Bromoprop-1-en-2-yl)benzene**. It offers a detailed interpretation of chemical shifts and signal multiplicities, grounded in fundamental principles of NMR spectroscopy. Furthermore, this document outlines a standard operating protocol for data acquisition, ensuring researchers can reliably reproduce and verify the spectroscopic data.

Molecular Structure and NMR Assignments

The structural integrity of **(3-Bromoprop-1-en-2-yl)benzene** ($\text{C}_9\text{H}_9\text{Br}$) is defined by a phenyl ring attached to a brominated allyl group.^{[1][2]} Understanding the unique electronic environment of each proton and carbon atom is fundamental to interpreting its NMR spectra. The diagram below illustrates the IUPAC numbering of the carbon skeleton and the labeling of distinct proton environments, which will be referenced throughout this guide.



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References

- 1. PubChemLite - (3-bromoprop-1-en-2-yl)benzene (C₉H₉Br) [pubchemlite.lcsb.uni.lu]
- 2. (3-Bromoprop-1-en-2-yl)benzene | C₉H₉Br | CID 234998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [spectroscopic data for (3-Bromoprop-1-en-2-yl)benzene NMR]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330259#spectroscopic-data-for-3-bromoprop-1-en-2-yl-benzene-nmr]

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